
N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a dioxine moiety, which contribute to its diverse chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial and anti-tumor activities .
Mode of Action
It has been suggested that similar compounds may induce apoptosis in cancer cells . In the context of antibacterial activity, these compounds may interact with bacterial cell membranes, leading to faster killing kinetics .
Biochemical Pathways
Given its potential anti-tumor and antibacterial activities, it can be inferred that it may interfere with cell proliferation pathways in cancer cells and bacterial cells .
Result of Action
The compound has been associated with anti-proliferative activities in vitro, suggesting it may inhibit the growth of certain cancer cells . Additionally, it has been linked to antibacterial activity, indicating it may be effective against both Gram-negative and Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol. This reaction forms the thiazole core structure.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole intermediate in the presence of a base such as potassium carbonate.
Formation of the Dioxine Ring: The dioxine ring is formed through a cyclization reaction involving a diol and a suitable dehydrating agent, such as phosphorus oxychloride.
Amidation: The final step involves the formation of the carboxamide group by reacting the dioxine intermediate with an amine under mild conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carboxamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is its antimicrobial properties. Research has shown that derivatives of thiazole compounds exhibit promising activity against resistant strains of bacteria and fungi.
Case Study: Antimicrobial Resistance
A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Compounds similar to this compound demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting that this compound could be a candidate for further exploration in developing new antimicrobial agents .
Drug Development
The synthesis of this compound has been associated with the development of new therapeutic agents targeting various diseases.
Table: Synthesis Pathways and Biological Activities
Compound Derivative | Synthesis Method | Biological Activity |
---|---|---|
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid | Modified through hydrazone formation | Antimicrobial activity against resistant strains |
4-methyl-6-hydroxydihydropyrimidine | Cyclization in 1,4-dioxane | Potential anticonvulsant properties |
4-(6-amino-3,5-dicyano) derivative | Multi-step synthesis | High anticonvulsant activity |
These derivatives indicate a promising avenue for developing treatments for infections and neurological conditions .
Therapeutic Uses in Dermatology
The compound's potential extends into dermatological formulations. Its inclusion in topical treatments could enhance the efficacy of formulations aimed at skin infections or inflammatory conditions.
Case Study: Topical Formulations
Research has focused on assessing the bioavailability of drug molecules within the skin layers following topical application. Investigations into formulations containing thiazole derivatives have shown improved stability and efficacy in treating minor skin conditions .
Future Directions and Research Opportunities
The versatility of this compound suggests numerous future research directions:
- Exploration of Combination Therapies : Investigating its use in combination with existing antibiotics to combat resistance.
- Development of Novel Formulations : Creating new topical or systemic formulations that enhance bioavailability and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)cinnamamide: Similar structure but with a cinnamamide moiety instead of a dioxine ring.
N-(4-phenylthiazol-2-yl)benzamide: Contains a benzamide group instead of a dioxine ring.
Uniqueness
N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to the presence of the dioxine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific applications.
Biological Activity
N-(4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a dioxine moiety, which are significant for its biological activity. The structural characteristics contribute to its stability and reactivity, making it a candidate for various therapeutic interventions. The thiazole ring is particularly noted for its role in anticancer and antimicrobial activities.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. The compound may interact with specific biological targets, such as enzymes and receptors, modulating their activity. For instance:
- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The thiazole derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Activity : The thiazole structure is known for its antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by targeting specific pathways in microbial cells .
Anticancer Activity
A study on thiazole derivatives indicated that compounds with similar structures exhibited notable cytotoxicity against several cancer cell lines. The following table summarizes some relevant findings:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound A | A431 | 1.61 ± 1.92 | Induces apoptosis |
Compound B | HT29 | 1.98 ± 1.22 | Cell cycle arrest |
This compound | Various | TBD | TBD |
Antimicrobial Activity
Research has shown that thiazole derivatives can possess potent antibacterial properties. The following data outlines the effectiveness of related compounds:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Compound C | S. aureus | 0.012 |
Compound D | E. coli | 0.008 |
This compound | TBD | TBD |
Case Studies
Several case studies have highlighted the potential of thiazole-containing compounds in drug development:
- Anticancer Studies : In vitro studies demonstrated that thiazole derivatives could effectively reduce glioma cell viability by inducing necroptosis and autophagy pathways . Such findings suggest that this compound may share similar mechanisms.
- Antimicrobial Efficacy : A series of synthesized thiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, outperforming conventional antibiotics like ampicillin . This underscores the potential utility of this compound in treating infections caused by multidrug-resistant organisms.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(12-8-18-6-7-19-12)16-14-15-11(9-20-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMDUPGHLHONIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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